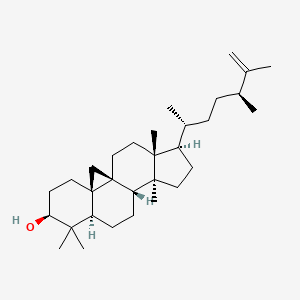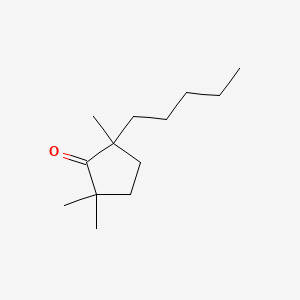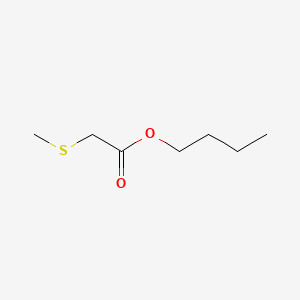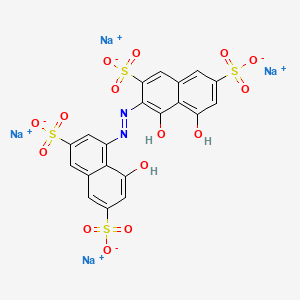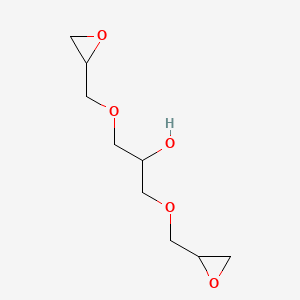
Dihydromyristicin
Descripción general
Descripción
Dihydromyristicin is a flavonoid mainly derived from Nekemias grossedentata . It possesses many pharmacological effects, including anti-inflammatory (NLRP-3, NF-κB, cytokines, and neuroinflammation), antioxidant, improving mitochondrial dysfunction, and regulating autophagy .
Synthesis Analysis
Myricetin (MY) was synthesized from dihydromyristicin (DMY), and its antioxidant activity was analyzed. FTIR, NMR, and TG measurements confirmed that the DMY turned to MY .Molecular Structure Analysis
The formal name of Dihydromyristicin is 4-methoxy-6-propyl-1,3-benzodioxole . The molecular formula is C11H14O3 .Chemical Reactions Analysis
Dihydromyristicin has potent anti-inflammatory properties. It reduces endotoxic inflammation via repressing ROS-mediated activation of PI3K/Akt/NF-κB signaling pathways .Physical And Chemical Properties Analysis
Dihydromyristicin has a molecular weight of 194.23 . It is soluble in DMSO and ethanol .Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
DHM has been identified as having significant anti-inflammatory properties . It is effective against various inflammation-related diseases such as diabetes, arthritis, asthma, Alzheimer’s disease, acute cerebral stroke, cancer, hypertension, and myocardial ischemia. The compound works by modulating pathways like NLRP-3, NF-κB, and cytokines, and it also addresses neuroinflammation .
Antioxidant Effects
As a flavonoid, DHM exhibits antioxidant effects , which are crucial in protecting cells from oxidative stress. This property is beneficial in preventing chronic diseases and aging-related health issues. The antioxidant capacity of DHM contributes to its therapeutic potential in a range of oxidative stress-associated conditions .
Neuroprotective Effects
DHM provides neuroprotection , which is vital for diseases like Alzheimer’s. It helps in improving mitochondrial dysfunction and regulating autophagy, which are important factors in maintaining neuronal health and preventing neurodegenerative diseases .
Hangover Remedy and Liver Protection
DHM is known for its use as a hangover remedy. It accelerates the metabolism of alcohol, thereby reducing the duration and intensity of hangovers. Moreover, it has been shown to enact metabolic changes that offer protection to the liver , potentially helping to prevent alcohol-related harm and liver damage .
Enzyme Induction in Detoxification
Dihydromyristicin, a derivative of DHM, has been found to induce glutathione S-transferase (GST) activity in the liver and small intestinal mucosa. GST enzymes play a critical role in detoxification processes, helping to metabolize and eliminate various toxins .
Potential Anti-Cancer Properties
The anti-inflammatory and antioxidant properties of DHM suggest a potential role in cancer prevention and therapy . By modulating inflammatory pathways and protecting cells from oxidative damage, DHM could contribute to strategies aimed at reducing cancer risk or complementing existing cancer treatments .
Mecanismo De Acción
- Its primary targets include:
- DHM interacts with its targets to reduce inflammation:
Target of Action
Mode of Action
Direcciones Futuras
Although studies have confirmed that Dihydromyristicin can inhibit the proliferation of a variety of human tumor cells, it is still limited to the cell level. This is a problem that demands us to think and solve. In future research, we should pay attention to the clinical transformation of Dihydromyristicin .
Propiedades
IUPAC Name |
4-methoxy-6-propyl-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-4-8-5-9(12-2)11-10(6-8)13-7-14-11/h5-6H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJIWNLPONWPOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C(=C1)OC)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200787 | |
| Record name | Dihydromyristicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydromyristicin | |
CAS RN |
52811-28-6 | |
| Record name | Dihydromyristicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052811286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydromyristicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does dihydromyristicin compare to myristicin in terms of its effect on benzo[a]pyrene-induced tumorigenesis?
A1: While both myristicin and dihydromyristicin demonstrate inhibitory effects against benzo[a]pyrene (B[a]P)-induced tumorigenesis in mice, myristicin exhibits a more pronounced effect. [] The study found that myristicin inhibited tumor multiplicity in the lung by 65% and tumor formation in the forestomach by 31%. In contrast, dihydromyristicin showed a smaller reduction in lung tumor formation and a 27% inhibition in the forestomach. [] This suggests that the saturation of the isolated double bond in myristicin to yield dihydromyristicin leads to a decrease in inhibitory activity against B[a]P-induced tumorigenesis. []
Q2: What is the proposed mechanism of action for both myristicin and dihydromyristicin in relation to their chemopreventive properties?
A2: Both myristicin and dihydromyristicin have been shown to induce glutathione S-transferase (GST) activity in the liver and small intestinal mucosa of mice. [] GSTs are a family of detoxifying enzymes that play a crucial role in protecting cells from damage by reactive oxygen species and electrophilic metabolites, such as those produced by B[a]P. The study proposes that the induction of GST activity by both compounds could be a major mechanism for their inhibitory effects against B[a]P-induced tumorigenesis. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



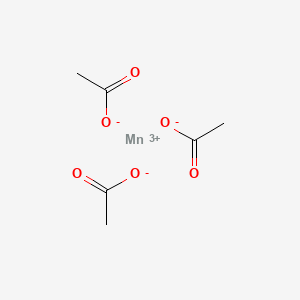

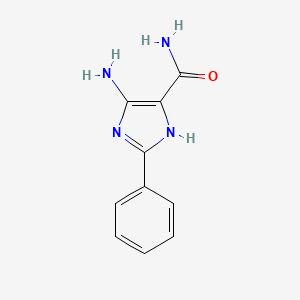

![7-Oxabicyclo[4.1.0]hept-3-ene](/img/structure/B1200238.png)


